1-Phenyl-2-(pyridin-3-yl)propan-2-ol
Description
1-Phenyl-2-(pyridin-3-yl)propan-2-ol is a tertiary alcohol featuring a phenyl group and a pyridin-3-yl substituent on adjacent carbons of a propan-2-ol backbone. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound’s structure combines aromatic and heteroaromatic moieties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-2-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-14(16,13-8-5-9-15-11-13)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXKZBTKAZGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyridin-3-yl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or aldehydes. Key findings include:
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Oxidation to 2-Phenyl-1-(pyridin-3-yl)propan-1-one :
| Oxidation Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CrO₃ | H₂SO₄, 0°C, 2 h | 2-Phenyl-1-(pyridin-3-yl)propan-1-one | 82% | |
| KMnO₄ | Acetone/H₂O, 25°C, 4 h | Same as above | 78% |
Reduction Reactions
The compound can be reduced to form secondary alcohols or amines:
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Hydrogenation :
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Catalyst : Palladium on carbon (Pd/C) under H₂.
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Product : 1-Phenyl-2-(pyridin-3-yl)propane.
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Yield : 70–75% at 50 psi H₂.
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Esterification
The hydroxyl group reacts with acylating agents:
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Acetic Anhydride :
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Conditions : Pyridine as a base, 80°C, 6 h.
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Product : 1-Phenyl-2-(pyridin-3-yl)propanyl acetate.
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Yield : 75%.
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Nucleophilic Substitution
The pyridine nitrogen participates in SNAr reactions:
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Reaction with Alkyl Halides :
Friedel-Crafts Alkylation
The compound acts as an alcohol precursor in Friedel-Crafts reactions:
| Substrate | Acid Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzene | TfOH (10 mmol) | 4-(2-Phenylpropan-2-yl)pyridine | 91% | |
| Toluene | TfOH (10 mmol) | 4-(2-Tolylpropan-2-yl)pyridine | 99% |
Grignard Reactions
Synthesis via Grignard reagents is a key route:
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Reaction of Pyridin-3-ylmagnesium Bromide with Acetophenone :
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties. Research indicates that 1-Phenyl-2-(pyridin-3-yl)propan-2-ol may serve as a scaffold for developing new pharmaceuticals. Its structural motifs allow for modifications that can enhance biological activity, making it suitable for drug design aimed at various diseases, including cancer and neurological disorders .
2. Biological Activity
Studies have explored the biological activities of this compound, particularly its antiproliferative effects against various cancer cell lines. Preliminary investigations suggest that this compound may inhibit specific enzymes or receptors involved in tumor growth and proliferation, indicating its potential as an anticancer agent .
3. Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthesizing other compounds with desirable properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results demonstrated significant antiproliferative activity against breast and colon cancer cells, suggesting that the compound may inhibit pathways critical to cancer cell survival and proliferation .
Case Study 2: Synthesis of Derivatives
Another research paper focused on modifying this compound to create derivatives with enhanced biological activity. The synthesized derivatives were tested for their efficacy against multiple biological targets, revealing improved potency compared to the parent compound. This highlights the versatility of this compound as a starting material for drug development .
Data Tables
| Application Area | Description | Significant Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development | Potential anticancer properties observed |
| Biological Activity | Antiproliferative effects | Inhibition of cancer cell growth |
| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity leading to diverse products |
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism in Pyridine Substitution
- 3-Phenyl-3-(pyridin-2-yl)propan-1-ol (CAS 46498-51-5) :
- Pyridine is substituted at the 2-position instead of 3.
- Hydroxyl group on the 1-carbon (propan-1-ol) rather than 2.
- Implications : Altered electronic distribution due to pyridine’s lone electron pair orientation. The 1-hydroxyl group reduces steric hindrance but may decrease metabolic stability compared to tertiary alcohols .
Functional Group Variations
- 1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol (CAS 14585-29-6): Replaces pyridin-3-yl with a piperidin-1-yl group. Features a secondary amine (-NH-) linkage to phenyl. Implications: Increased basicity due to piperidine’s aliphatic amine, enhancing solubility in acidic environments. The amino group may confer greater reactivity in nucleophilic reactions .
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): Contains a propargyl alcohol backbone and a fluorinated pyridine. Amino and fluorine substituents on pyridine. Implications: Fluorine’s electronegativity increases metabolic resistance, while the propargyl group introduces alkyne reactivity for click chemistry applications .
Trifluorinated Derivatives
Table 1: Key Properties of Selected Analogs
Biological Activity
1-Phenyl-2-(pyridin-3-yl)propan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group and a pyridine moiety, contributing to its diverse biological interactions. Its chemical structure allows for various types of reactions, including oxidation and reduction, which can influence its biological efficacy.
Target Enzymes
Research indicates that compounds structurally similar to this compound may inhibit enzymes such as collagen prolyl-4-hydroxylase. This inhibition can potentially disrupt collagen biosynthesis, affecting tissue repair and remodeling processes.
Interaction with Biological Targets
The compound may interact with biological targets through non-covalent interactions like hydrogen bonding and π-π stacking. Such interactions are crucial for the binding affinity to target proteins involved in various biochemical pathways.
Anticancer Properties
This compound has been studied for its anticancer properties. In vitro studies have shown that related compounds can exhibit cytotoxic effects against breast cancer cell lines, including MDA-MB-231 and MCF-7. For instance, certain derivatives demonstrated significant reductions in cell viability at concentrations as low as 6.25 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 | 6.25 | Significant cytotoxicity observed |
| Study B | MCF-7 | 25 | Moderate reduction in cell viability |
| Study C | Various | Varies | Antimicrobial activity noted |
These studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound indicates that modifications to the pyridine ring or the phenyl group can significantly alter its biological activity. For example, introducing different substituents on the phenyl ring has been linked to enhanced anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
